

# A Head-to-Head Analysis of Gunagratinib and Pemigatinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 192 |           |
| Cat. No.:            | B12372909            | Get Quote |

#### For Immediate Publication

Shanghai, China – November 30, 2025 – In the rapidly evolving landscape of precision oncology, targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical strategy for a subset of cancers, particularly cholangiocarcinoma (CCA). This guide provides a detailed comparative analysis of two prominent FGFR inhibitors, gunagratinib and pemigatinib, for researchers, scientists, and drug development professionals. This report synthesizes preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy, and safety profiles.

# Mechanism of Action: Reversible vs. Irreversible Inhibition

Both gunagratinib and pemigatinib are potent inhibitors of the FGFR family of receptor tyrosine kinases. However, they exhibit a key difference in their binding mechanisms. Pemigatinib is a selective, ATP-competitive inhibitor of FGFR1, 2, and 3, binding reversibly to the kinase domain.[1][2] In contrast, gunagratinib is a novel, irreversible pan-FGFR inhibitor that covalently binds to and inhibits FGFR1, 2, 3, and 4.[3][4] This irreversible binding is hypothesized to overcome acquired resistance to first-generation reversible FGFR inhibitors.[5]

Deregulated FGFR signaling, often through gene fusions, amplifications, or mutations, can drive tumor cell proliferation, survival, and angiogenesis. Both drugs aim to abrogate these oncogenic signals by blocking the kinase activity of the altered receptors.





Click to download full resolution via product page

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.



## **Preclinical Potency: A Quantitative Comparison**

In vitro kinase assays have demonstrated the potent inhibitory activity of both compounds against the FGFR family. Gunagratinib exhibits low nanomolar IC50 values across all four FGFR isoforms, positioning it as a true pan-FGFR inhibitor. Pemigatinib shows high potency against FGFR1, 2, and 3, with significantly weaker activity against FGFR4.

| Target Kinase | Gunagratinib (IC50, nM) | Pemigatinib (IC50, nM) |
|---------------|-------------------------|------------------------|
| FGFR1         | 1.4                     | 0.4                    |
| FGFR2         | 1.5                     | 0.5                    |
| FGFR3         | 2.4                     | 1.0-1.2                |
| FGFR4         | 3.5                     | 30                     |

**Table 1:** In Vitro Kinase Inhibitory Potency (IC50).

## **Clinical Efficacy in Cholangiocarcinoma**

Both gunagratinib and pemigatinib have shown promising clinical activity in patients with previously treated, locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The following tables summarize the key efficacy data from their respective clinical trials.

Gunagratinib (Phase IIa Dose-Expansion Study - NCT03758664)

| Efficacy Endpoint                       | Result                 |
|-----------------------------------------|------------------------|
| Objective Response Rate (ORR)           | 52.9% (9/17 patients)  |
| Disease Control Rate (DCR)              | 94.1% (16/17 patients) |
| Median Progression-Free Survival (mPFS) | 6.93 months            |

**Table 2:** Clinical Efficacy of Gunagratinib in Cholangiocarcinoma.

Pemigatinib (FIGHT-202 Trial - NCT02924376)



| Efficacy Endpoint                       | Result (Cohort A: FGFR2 fusions/rearrangements) |  |
|-----------------------------------------|-------------------------------------------------|--|
| Objective Response Rate (ORR)           | 37.0%                                           |  |
| Disease Control Rate (DCR)              | 82%                                             |  |
| Median Progression-Free Survival (mPFS) | 7.0 months                                      |  |
| Median Overall Survival (mOS)           | 17.5 months                                     |  |

**Table 3:** Clinical Efficacy of Pemigatinib in Cholangiocarcinoma.

## Safety and Tolerability Profile

The safety profiles of both drugs are generally manageable and consistent with the on-target effects of FGFR inhibition. Hyperphosphatemia is a common class effect.

#### Gunagratinib

| Common Adverse Events (≥20%)               |        |
|--------------------------------------------|--------|
| Hyperphosphatemia                          | 73.33% |
| Hypercalcemia                              | 33.33% |
| Diarrhea                                   | 26.67% |
| Hypertriglyceridemia                       | 26.67% |
| Increased Aspartate Aminotransferase (AST) | 26.67% |
| Increased Alanine Aminotransferase (ALT)   | 23.33% |
| Increased Blood Uric Acid                  | 20.00% |

**Table 4:** Common Treatment-Related Adverse Events with Gunagratinib (Phase 1/2a).

#### Pemigatinib



| Common Adverse Reactions (≥20%) |
|---------------------------------|
| Hyperphosphatemia               |
| Alopecia (Hair Loss)            |
| Diarrhea                        |
| Nail Toxicity                   |
| Fatigue                         |
| Dysgeusia (Altered Taste)       |
| Nausea                          |
| Constipation                    |
| Stomatitis (Mouth Sores)        |
| Dry Eye                         |
| Dry Mouth                       |
| Decreased Appetite              |
| Vomiting                        |
| Arthralgia (Joint Pain)         |
| Abdominal Pain                  |
| Hypophosphatemia                |
| Back Pain                       |
| Dry Skin                        |

**Table 5:** Common Adverse Reactions with Pemigatinib.

Ocular toxicities, such as retinal pigment epithelial detachment, are also a known risk with FGFR inhibitors and have been reported with pemigatinib. Notably, in the phase 1/2a trial of gunagratinib, no central serous retinopathy or retinal pigment epithelial detachment was observed.



## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used in the preclinical evaluation of FGFR inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)





Click to download full resolution via product page

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity.

Cell-Based Proliferation Assay (General Protocol)





Click to download full resolution via product page

Figure 3: Workflow for a Cell-Based Proliferation Assay.

This assay determines the concentration of the inhibitor required to reduce the proliferation of cancer cell lines by 50%. Cell lines with known FGFR alterations are used to assess the ontarget cellular activity of the compounds.



### Conclusion

Gunagratinib and pemigatinib are both highly effective FGFR inhibitors with significant clinical activity in FGFR2-driven cholangiocarcinoma. Gunagratinib, as an irreversible pan-FGFR inhibitor, may offer a broader spectrum of activity and a potential strategy to overcome resistance to reversible inhibitors. Pemigatinib is a well-established selective inhibitor of FGFR1-3 with a proven survival benefit. The choice between these agents in a clinical or research setting will depend on a variety of factors, including the specific FGFR alteration, prior treatment history, and the evolving landscape of resistance mechanisms. Further head-to-head comparative studies are warranted to delineate the relative merits of these two important targeted therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Precision oncology targeting FGFRs: A systematic review on pre-clinical activity and clinical outcomes of pemigatinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Analysis of Gunagratinib and Pemigatinib in FGFR-Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372909#comparative-analysis-of-gunagratinib-and-pemigatinib]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com